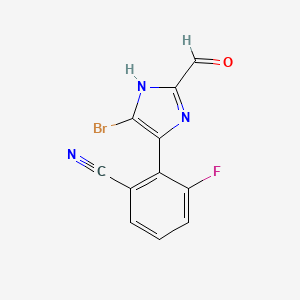
2-Bromo-6-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core with bromine and iodine substituents at the 2 and 6 positions, respectively. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by iodination. The reaction conditions often include the use of solvents like acetonitrile and reagents such as phosphorus oxychloride (POCl3) and sodium iodide (NaI) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing environmental impact. Techniques such as transition metal-catalyzed reactions and green chemistry protocols are increasingly being adopted to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline core.
Coupling Reactions: It can form carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-6-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in drug discovery and design.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine substituents influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
- 4-Bromo-6-iodoquinoline
- 6-Bromo-4-iodoquinoline
- 6-Iodoquinoline
Comparison: Compared to its analogs, 2-Bromo-6-iodoquinoline exhibits unique reactivity due to the specific positioning of the bromine and iodine atomsFor instance, the compound’s substitution pattern can influence its electronic properties and steric effects, making it suitable for particular synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C9H5BrIN |
|---|---|
Molecular Weight |
333.95 g/mol |
IUPAC Name |
2-bromo-6-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |
InChI Key |
WIFJJNFFUPTDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)


![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)


